
(R,S)-1-(1-(2-Hydroxyethoxy)-3-hydroxypropyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Acyclo-thymidine is a modified nucleoside analog derived from thymidine, a pyrimidine nucleoside. This compound has garnered significant interest due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV) and other viral infections. The structural modification at the 4’ and 5’ positions of the thymidine molecule enhances its biological activity and selectivity towards specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Acyclo-thymidine typically involves the modification of the thymidine molecule through a series of chemical reactions. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Formation of the 4’,5-Acyclo Moiety: The protected thymidine is then subjected to a cyclization reaction to form the 4’,5-acyclo moiety. This can be achieved using reagents such as acetic anhydride or other acylating agents under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final 4’,5-Acyclo-thymidine product.
Industrial Production Methods
Industrial production of 4’,5-Acyclo-thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Large-Scale Protection and Cyclization: Using industrial-grade reagents and solvents, the protection and cyclization steps are carried out in large reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’,5-Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
Scientific Research Applications
4’,5-Acyclo-thymidine has a wide range of scientific research applications, including:
Antiviral Research: The compound is studied for its potential as an antiviral agent, particularly against HIV. It acts as a chain-terminating nucleoside analog, inhibiting viral replication.
Cancer Research: Researchers investigate its potential use in cancer therapy due to its ability to interfere with DNA synthesis and cell proliferation.
Biochemical Studies: The compound is used as a tool in biochemical studies to understand nucleoside metabolism and DNA synthesis.
Drug Development: It serves as a lead compound for the development of new antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 4’,5-Acyclo-thymidine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis is particularly effective against rapidly replicating cells, such as viruses and cancer cells.
Molecular Targets and Pathways
HIV Reverse Transcriptase: The compound selectively inhibits HIV reverse transcriptase, an enzyme crucial for viral replication.
DNA Polymerases: It also affects cellular DNA polymerases, particularly those involved in DNA repair and replication.
Comparison with Similar Compounds
4’,5-Acyclo-thymidine can be compared with other nucleoside analogs, such as:
3’-Azido-3’-deoxythymidine (AZT): Both compounds act as chain terminators, but 4’,5-Acyclo-thymidine has a different modification at the 4’ and 5’ positions.
2’,3’-Dideoxyinosine (ddI): Similar to 4’,5-Acyclo-thymidine, ddI is used in antiviral therapy but has a different structure and mechanism of action.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy, with a different chemical structure and target specificity.
Uniqueness
The uniqueness of 4’,5-Acyclo-thymidine lies in its specific modification at the 4’ and 5’ positions, which enhances its selectivity and potency as an antiviral agent. This structural modification distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action and therapeutic potential.
Properties
CAS No. |
117143-02-9 |
|---|---|
Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
1-[3-hydroxy-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-7-6-12(10(16)11-9(7)15)8(2-3-13)17-5-4-14/h6,8,13-14H,2-5H2,1H3,(H,11,15,16) |
InChI Key |
CHQLZIBZRVIBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(CCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


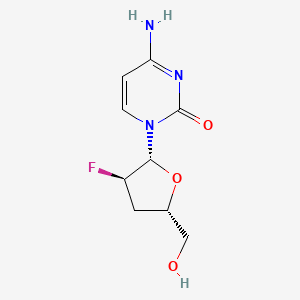
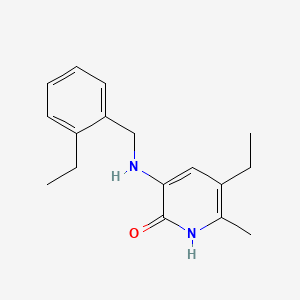
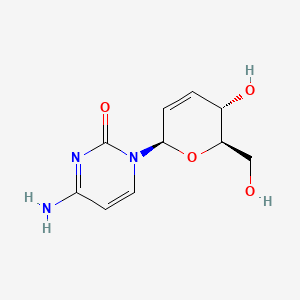
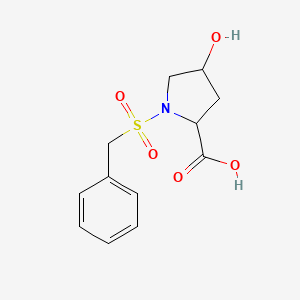
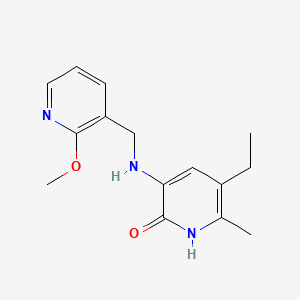
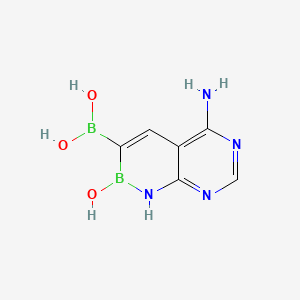
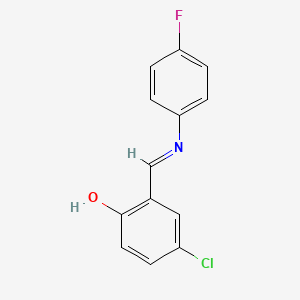
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
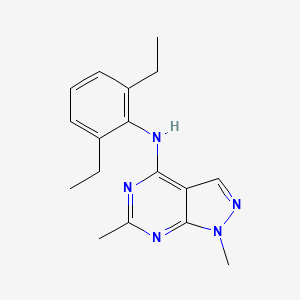

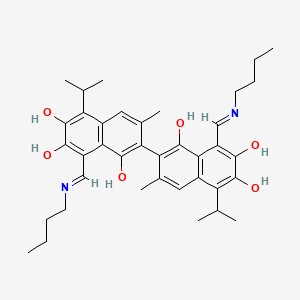
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)


